Urinary trypsin inhibitor

Description

Properties

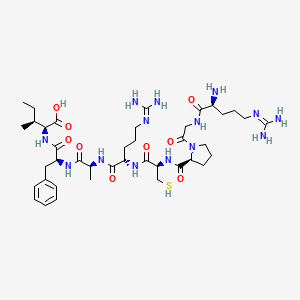

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N14O9S/c1-4-22(2)31(38(62)63)53-35(59)27(19-24-11-6-5-7-12-24)51-32(56)23(3)49-34(58)26(14-9-17-47-40(44)45)50-36(60)28(21-64)52-37(61)29-15-10-18-54(29)30(55)20-48-33(57)25(41)13-8-16-46-39(42)43/h5-7,11-12,22-23,25-29,31,64H,4,8-10,13-21,41H2,1-3H3,(H,48,57)(H,49,58)(H,50,60)(H,51,56)(H,52,61)(H,53,59)(H,62,63)(H4,42,43,46)(H4,44,45,47)/t22-,23-,25-,26-,27-,28-,29-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEUQZYAECARKW-JQYOFTOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N14O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Elucidation of Urinary Trypsin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urinary Trypsin Inhibitor (UTI), also known as Ulinastatin or Bikunin, is a multifaceted serine protease inhibitor with significant therapeutic applications. Initially discovered as an antitryptic agent in human urine, its journey from a curious observation to a clinically approved drug has been a testament to decades of rigorous scientific inquiry. This in-depth technical guide chronicles the history of UTI's discovery, details its biochemical properties, provides comprehensive experimental protocols for its study, and illuminates the intricate signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are interested in the biology and therapeutic potential of this remarkable glycoprotein.

A Century of Discovery: The History of this compound

The story of this compound (UTI) begins over a century ago with the simple observation of an intriguing biological activity. The timeline below outlines the key milestones in its discovery and characterization.

-

1909: The journey commences with the first report of an antitryptic action present in human urine by Bauer and Reich. This seminal observation laid the groundwork for all subsequent research.[1][2]

-

1936: Moses Kunitz, a pioneer in enzyme and inhibitor research, isolates and crystallizes a trypsin inhibitor from bovine pancreas, now famously known as the Kunitz-type inhibitor.[3] This discovery was crucial as UTI was later identified as a Kunitz-type inhibitor.[4][5][6]

-

1947: Kunitz further contributes to the field by describing the general properties of a crystalline soybean trypsin inhibitor, expanding the knowledge of this class of proteins.[7]

-

1955: The term "this compound" is first coined by Astrup and Sterndorff, giving a formal name to the previously observed antitryptic activity in urine.[1]

-

Early 1980s: A significant leap forward is made with the first successful identification and purification of ulinastatin from human urine.[4]

-

1985: Japan grants the first clinical approval for ulinastatin on April 15th for the treatment of acute and chronic pancreatitis, as well as various shock conditions.[4] This marked its official entry into the pharmacopeia.

-

1999: China approves ulinastatin for clinical use, further expanding its therapeutic application in Asia.[4]

Subsequent research has continued to unravel the complexities of UTI, including its role as the light chain (Bikunin) of the larger inter-alpha-trypsin inhibitor (IαI) complex found in plasma and its intricate mechanisms of action in various pathological conditions.[8]

Biochemical and Physicochemical Properties

This compound is a glycoprotein characterized by its unique structure and broad inhibitory activity. The data presented in the following tables summarize its key quantitative properties.

Table 1: General Properties of this compound (Ulinastatin/Bikunin)

| Property | Value | References |

| Synonyms | Ulinastatin, Bikunin, UTI, Inter-alpha-trypsin inhibitor light chain | [1][9] |

| Molecular Weight | 25-40 kDa (as a glycoprotein isolated from urine) | [9] |

| ~67 kDa (as a glycoprotein) | [4] | |

| ~20 kDa (protein core) | [8] | |

| Composition | 143 amino acid residues | [2][10] |

| Glycoprotein with N-linked and O-linked glycans | [11] | |

| Structure | Contains two Kunitz-type protease inhibitor domains | [2][4][5] |

| Source | Isolated from healthy human urine | [4][9] |

| Clinical Use | Approved in Japan, China, India, and South Korea | [4] |

Table 2: Inhibitory Activity of this compound

| Target Protease | Inhibition Data | References |

| Trypsin | Forms a 1:1 molar ratio complex with bovine trypsin | [12] |

| Granulocyte Elastase | IC50 of 6.4 x 10-8 M | [13] |

| Chymotrypsin | Inhibits activity | [4] |

| Plasmin | Inhibits activity | [4] |

| Kallikrein | Inhibits activity | [4][14] |

| Thrombin | Inhibits activity | [4] |

| Factors IXa, Xa, XIa, and XIIa | Inhibits activity | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and activity measurement of this compound, designed to be a practical guide for laboratory research.

Isolation and Purification of this compound by Affinity Chromatography

This protocol describes a common method for purifying UTI from human urine using its affinity for trypsin.

Principle: Affinity chromatography leverages the specific binding interaction between a protein of interest and a ligand immobilized on a solid support. In this case, trypsin is immobilized on a resin, and a crude urine sample containing UTI is passed through the column. UTI binds to the immobilized trypsin, while other urinary proteins are washed away. The bound UTI is then eluted by changing the buffer conditions to disrupt the trypsin-UTI interaction.

Materials:

-

Freshly collected human urine

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Trypsin-agarose or similar affinity resin

-

Chromatography column

-

Peristaltic pump

-

Fraction collector

-

Spectrophotometer (for protein quantification at 280 nm)

-

Dialysis tubing (10 kDa MWCO)

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Collect fresh human urine and centrifuge at 10,000 x g for 30 minutes at 4°C to remove cellular debris.

-

Filter the supernatant through a 0.45 µm filter.

-

Dialyze the clarified urine extensively against Tris-HCl buffer (50 mM, pH 7.5) at 4°C.

-

-

Column Preparation:

-

Pack a chromatography column with trypsin-agarose resin.

-

Equilibrate the column by washing with 5-10 column volumes of Tris-HCl buffer (50 mM, pH 7.5).

-

-

Affinity Chromatography:

-

Load the dialyzed urine sample onto the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).

-

After loading, wash the column with 10-20 column volumes of Tris-HCl buffer (50 mM, pH 7.5) to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

Elute the bound UTI with the elution buffer (0.1 M Glycine-HCl, pH 2.5). Collect fractions of a defined volume (e.g., 1-2 mL) into tubes containing a small amount of neutralization buffer (1 M Tris-HCl, pH 8.0) to immediately neutralize the acidic pH.

-

Monitor the protein concentration of the eluted fractions by measuring the absorbance at 280 nm.

-

-

Post-Purification Processing:

-

Pool the fractions containing the highest protein concentration.

-

Dialyze the pooled fractions against distilled water at 4°C to remove salts.

-

Lyophilize the dialyzed sample to obtain purified UTI as a powder.

-

The purity of the obtained UTI can be assessed by SDS-PAGE.[15]

-

Trypsin Inhibitor Activity Assay using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

This spectrophotometric assay is a standard method to quantify the inhibitory activity of UTI.

Principle: Trypsin cleaves the synthetic substrate Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), releasing p-nitroaniline, which is a yellow-colored compound that can be quantified by measuring its absorbance at 410 nm. In the presence of a trypsin inhibitor like UTI, the rate of BAPNA hydrolysis is reduced. The percentage of inhibition can be calculated by comparing the rate of the reaction with and without the inhibitor.

Materials:

-

Purified UTI sample

-

Trypsin solution (e.g., 0.1 mg/mL in 1 mM HCl)

-

BAPNA solution (e.g., 1 mM in a suitable buffer)

-

Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

-

Spectrophotometer capable of reading at 410 nm

-

Cuvettes

-

Micropipettes

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and the BAPNA substrate solution.

-

Prepare a blank cuvette containing only the buffer and substrate.

-

For the uninhibited reaction (control), add a known amount of trypsin solution to the reaction mixture.

-

For the inhibited reaction, pre-incubate the trypsin solution with the UTI sample for a short period (e.g., 5-10 minutes) at room temperature before adding it to the reaction mixture.

-

-

Measurement:

-

Immediately after adding the trypsin (or trypsin-UTI mixture), start monitoring the change in absorbance at 410 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Calculation of Inhibition:

-

Calculate the rate of reaction (ΔA410/min) for both the uninhibited and inhibited reactions from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [ (Rateuninhibited - Rateinhibited) / Rateuninhibited ] x 100

-

One Trypsin Inhibitor Unit (TIU) is often defined as the amount of inhibitor that reduces the activity of a standard amount of trypsin by 50%.[16][17][18]

-

Signaling Pathways Modulated by this compound

UTI exerts its profound anti-inflammatory and cytoprotective effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

UTI is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Ulinastatin inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκBα.

Modulation of the MAPK Signaling Pathway

UTI also influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular stress responses and inflammation.

Caption: Ulinastatin modulates the MAPK pathway by inhibiting the phosphorylation of p38 and JNK, thereby reducing the inflammatory response.[19][20][21][22][23][24][25]

Interaction with CD44 and Growth Factor Receptor Signaling

Bikunin has been shown to interact with the cell surface receptor CD44, thereby influencing growth factor signaling.

Caption: Bikunin disrupts the heterodimerization of CD44 with growth factor receptors, thereby inhibiting downstream signaling pathways that promote cell proliferation and invasion.[26]

Conclusion

The discovery and development of this compound represent a significant advancement in the treatment of inflammatory diseases and critical care medicine. From its humble beginnings as an observed enzymatic activity in urine, it has emerged as a well-characterized glycoprotein with a broad spectrum of serine protease inhibitory and immunomodulatory functions. The elucidation of its mechanisms of action, particularly its ability to modulate the NF-κB and MAPK signaling pathways, has provided a solid scientific foundation for its clinical use. This technical guide provides a comprehensive overview of the historical, biochemical, and mechanistic aspects of UTI, intended to empower researchers and clinicians to further explore its therapeutic potential and develop novel applications. The detailed experimental protocols and pathway diagrams serve as practical tools to facilitate future investigations into this remarkable molecule.

References

- 1. This compound: miraculous medicine in many surgical situations? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A retrospective study of the effectiveness of ulinastatin in the treatment of sepsis - Zhu - Journal of Emergency and Critical Care Medicine [jeccm.amegroups.org]

- 3. ISOLATION FROM BEEF PANCREAS OF CRYSTALLINE TRYPSINOGEN, TRYPSIN, A TRYPSIN INHIBITOR, AND AN INHIBITOR-TRYPSIN COMPOUND - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Kunitz STI protease inhibitor - Wikipedia [en.wikipedia.org]

- 6. Plant Kunitz Inhibitors and Their Interaction with Proteases: Current and Potential Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRYSTALLINE SOYBEAN TRYPSIN INHIBITOR : II. GENERAL PROPERTIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Inter-α-Trypsin Inhibitor Family: Versatile Molecules in Biology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ulinastatin - Wikipedia [en.wikipedia.org]

- 10. This compound (UTI, bikunin, ulinastatin) | BioVendor R&D [biovendor.com]

- 11. The proteoglycan bikunin has a defined sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification, characterization, and relation to bikunin of rat urinary trypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. Ulinastatin attenuated cardiac ischaemia/reperfusion injury by suppressing activation of the tissue kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Affinity purification of this compound from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Ulinastatin attenuates LPS-induced inflammation in mouse macrophage RAW264.7 cells by inhibiting the JNK/NF-κB signaling pathway and activating the PI3K/Akt/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ulinastatin protects against acute kidney injury in septic rats via p38MAPK signaling pathway [zhlcyszz.cma-cmc.com.cn]

- 22. portlandpress.com [portlandpress.com]

- 23. Blockade of NF-κB and MAPK pathways by ulinastatin attenuates wear particle-stimulated osteoclast differentiation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. europeanreview.org [europeanreview.org]

- 25. Effect of ulinastatin on myocardial ischemia-reperfusion injury through JNK and P38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Bikunin down-regulates heterodimerization between CD44 and growth factor receptors and subsequently suppresses agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Ulinastatin's Role in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulinastatin, a broad-spectrum serine protease inhibitor, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways implicated in the inflammatory cascade. This technical guide provides an in-depth analysis of the function of ulinastatin in inflammatory pathways, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. Ulinastatin exerts its effects by inhibiting the activation of transcription factors such as NF-κB, downregulating the phosphorylation of MAPKs, interfering with the JAK-STAT signaling cascade, and suppressing the activation of the NLRP3 inflammasome. These actions collectively lead to a reduction in the production of pro-inflammatory cytokines and a mitigation of tissue damage in various inflammatory conditions.

Data Presentation: Efficacy of Ulinastatin in Modulating Inflammatory Markers

The following tables summarize the quantitative effects of ulinastatin on key inflammatory cytokines and clinical outcomes in sepsis and acute lung injury (ALI)/acute respiratory distress syndrome (ARDS).

Table 1: Effect of Ulinastatin on Serum Cytokine Levels in Sepsis

| Cytokine | Effect | Mean Difference (MD) / Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Source(s) |

| TNF-α | Decreased | MD = -53.05 pg/mL | -68.36 to -37.73 | < 0.00001 | [1] |

| IL-6 | Decreased | MD = -53.00 pg/mL | -95.56 to -10.05 | 0.02 | [1] |

| IL-1β | Decreased | SMD: 1.536 | 1.299 to 1.773 | < 0.0001 | [2] |

| IL-10 | Increased | MD = 37.73 pg/mL | 16.92 to 58.54 | 0.0004 | [1] |

Table 2: Clinical Efficacy of Ulinastatin in Sepsis and ALI/ARDS

| Condition | Outcome Measure | Effect | Risk Ratio (RR) / SMD | 95% Confidence Interval (CI) | p-value | Source(s) | |---|---|---|---|---|---| | Sepsis | 28-day All-Cause Mortality | Decreased | OR = 0.48 | 0.35 to 0.66 | < 0.00001 |[1] | | Sepsis | Incidence of Multiple Organ Dysfunction Syndrome (MODS) | Decreased | OR = 0.3 | 0.18 to 0.49 | < 0.00001 |[1] | | ALI/ARDS | ICU Mortality | Decreased | RR = 0.48 | 0.38 to 0.59 | < 0.00001 |[3][4][5] | | ALI/ARDS | Oxygenation Index | Improved | SMD = 1.85 | 1.42 to 2.29 | < 0.00001 |[3][4][5] | | ALI/ARDS | Length of ICU Stay | Decreased | SMD = -0.97 | -1.20 to -0.75 | < 0.00001 |[3][4][5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to investigate the function of ulinastatin.

In Vitro Model of Inflammation: LPS-Stimulated Macrophages

This protocol describes the induction of an inflammatory response in RAW264.7 macrophage-like cells using lipopolysaccharide (LPS) and subsequent treatment with ulinastatin.

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Ulinastatin Treatment: In the treatment groups, cells are pre-treated with varying concentrations of ulinastatin (e.g., 1000 and 5000 U/mL) for a specified duration (e.g., 1-3 hours) prior to LPS stimulation.[6] A vehicle control group (without ulinastatin) is also included.

-

Assessment of Inflammatory Markers:

-

Cytokine Measurement (ELISA): After the incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared using RIPA buffer. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phosphorylated and total NF-κB p65, IκBα, p38, JNK, ERK, STAT3) and a loading control (e.g., β-actin or GAPDH).[6][7] Horseradish peroxidase (HRP)-conjugated secondary antibodies are then used for detection via chemiluminescence.

-

In Vivo Model of Sepsis: Cecal Ligation and Puncture (CLP) in Rats

This protocol outlines the CLP surgical procedure in rats to induce sepsis and the subsequent administration of ulinastatin.

-

Animal Model: Male Sprague-Dawley or Wistar rats are used. All animal procedures are performed in accordance with approved animal care and use protocols.

-

CLP Procedure:

-

Rats are anesthetized (e.g., with pentobarbital sodium).

-

A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated below the ileocecal valve.

-

The cecum is punctured once or twice with a needle (e.g., 18-gauge).[8]

-

A small amount of feces is extruded to ensure patency.

-

The cecum is returned to the abdominal cavity, and the incision is closed in layers.

-

Sham-operated control animals undergo the same procedure without ligation and puncture.

-

-

Ulinastatin Administration: Ulinastatin is administered intravenously or intraperitoneally at various doses (e.g., 5,000-20,000 U/kg) at specified time points post-CLP (e.g., immediately after surgery and every 12 hours).[9][10] The control group receives a vehicle (e.g., normal saline).

-

Outcome Assessment:

-

Survival Rate: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.

-

Organ Injury Markers: Blood and tissue samples are collected at various time points. Serum levels of organ injury markers (e.g., ALT, AST for liver; BUN, creatinine for kidney) are measured.

-

Inflammatory Cytokine Levels: Serum and tissue homogenate levels of TNF-α, IL-6, and other cytokines are quantified by ELISA.

-

Histopathological Analysis: Organs (e.g., lungs, liver, kidneys) are harvested, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage.

-

NLRP3 Inflammasome Activation Assay

This protocol describes a method to assess the effect of ulinastatin on NLRP3 inflammasome activation.

-

Cell Priming and Activation:

-

Bone marrow-derived macrophages (BMDMs) or a suitable cell line (e.g., THP-1) are primed with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

Cells are then treated with ulinastatin at desired concentrations for 1 hour.

-

NLRP3 inflammasome is activated by adding an agonist such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for a short period (e.g., 30-60 minutes).

-

-

Measurement of Inflammasome Activation:

-

IL-1β and IL-18 Release: The concentration of mature IL-1β and IL-18 in the cell culture supernatant is measured by ELISA.

-

Caspase-1 Activity: Caspase-1 activity in the cell lysate or supernatant can be measured using a fluorometric activity assay kit.

-

Western Blotting for Cleaved Caspase-1: Cell lysates and supernatants are analyzed by Western blotting using antibodies that detect both pro-caspase-1 and the cleaved (active) p20 or p10 subunits.

-

ASC Speck Visualization: Cells are fixed, permeabilized, and stained with an antibody against ASC. The formation of ASC specks, a hallmark of inflammasome activation, is visualized by fluorescence microscopy.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key inflammatory signaling pathways and the points at which ulinastatin exerts its inhibitory effects.

Caption: Ulinastatin inhibits the NF-κB signaling pathway.

Caption: Ulinastatin inhibits the MAPK signaling pathway.

Caption: Ulinastatin inhibits the JAK-STAT signaling pathway.

Caption: Ulinastatin inhibits NLRP3 inflammasome activation.

References

- 1. Improvement of Sepsis Prognosis by Ulinastatin: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Ulinastatin for acute lung injury and acute respiratory distress syndrome: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ulinastatin for acute lung injury and acute respiratory distress syndrome: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [PDF] Ulinastatin for acute lung injury and acute respiratory distress syndrome: A systematic review and meta-analysis. | Semantic Scholar [semanticscholar.org]

- 6. Ulinastatin attenuates LPS-induced inflammation in mouse macrophage RAW264.7 cells by inhibiting the JNK/NF-κB signaling pathway and activating the PI3K/Akt/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Ulinastatin is a novel candidate drug for sepsis and secondary acute lung injury, evidence from an optimized CLP rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effect of Ulinastatin against murine models of sepsis: inhibition of TNF-α and IL-6 and augmentation of IL-10 and IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ulinastatin protects against sepsis-induced myocardial injury by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

urinary trypsin inhibitor signaling cascade

An In-depth Technical Guide to the Urinary Trypsin Inhibitor Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (UTI), also known as Ulinastatin or Bikunin, is an endogenous Kunitz-type serine protease inhibitor found in human urine and blood.[1][2][3] It is derived from a larger precursor molecule, the inter-alpha-trypsin inhibitor, in response to inflammatory stimuli.[3] While its primary function is the inhibition of a broad spectrum of serine proteases including trypsin, chymotrypsin, and neutrophil elastase, its therapeutic effects extend beyond simple enzyme inhibition.[3][4] Ulinastatin has demonstrated significant anti-inflammatory, antioxidant, anti-apoptotic, and cytoprotective properties, making it a subject of intense research and clinical investigation for conditions such as sepsis, acute pancreatitis, and ischemia-reperfusion injury.[5][6][7]

This technical guide provides a detailed overview of the core signaling cascades modulated by UTI, presents quantitative data from key studies, outlines relevant experimental protocols, and offers visual representations of these pathways to facilitate a deeper understanding for research and drug development purposes.

Core Signaling Cascades of this compound

UTI exerts its anti-inflammatory and cytoprotective effects by modulating several key intracellular signaling pathways. The primary mechanisms involve the suppression of pro-inflammatory cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of pro-survival pathways like the PI3K/Akt and ERK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines. In various cell types, inflammatory stimuli like bacterial lipopolysaccharide (LPS) or bacterial lipoprotein (BLP) trigger the degradation of the inhibitory protein IκB, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[8]

UTI has been shown to effectively inhibit the activation of the NF-κB pathway.[5][9] This inhibition is, at least in part, achieved by preventing the degradation of IκB proteins, such as IκB-β.[9] By stabilizing IκB, UTI effectively sequesters NF-κB in the cytoplasm, preventing the downstream expression of inflammatory mediators.[10]

Figure 1: UTI Inhibition of the NF-κB Signaling Pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in cellular responses to external stressors. While p38 and JNK are often associated with inflammation and apoptosis (the "death pathway"), the ERK pathway is typically linked to cell survival and proliferation.[7]

UTI exhibits a dual modulatory effect on MAPK signaling. It has been demonstrated to inhibit the phosphorylation, and thus the activation, of the pro-inflammatory p38 and JNK kinases in response to stimuli like ischemia-reperfusion or LPS.[5][7][11][12] Concurrently, UTI can enhance the phosphorylation and activation of the pro-survival kinases ERK1/2.[7][12] This differential regulation shifts the cellular balance away from inflammation and apoptosis and towards survival.

Figure 2: UTI's Dual Modulation of MAPK Pathways.

Activation of the PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling route for promoting cell survival and inhibiting apoptosis. UTI has been identified as an activator of this pro-survival cascade.[7][12] In models of myocardial ischemia-reperfusion injury, UTI treatment enhanced the phosphorylation of Akt, a key downstream effector of PI3K.[7] This activation contributes to its cardioprotective effects.

Figure 3: UTI Activation of the PI3K/Akt Survival Pathway.

Quantitative Data Summary

The effects of UTI on inflammatory markers and signaling molecules are often dose-dependent. The following tables summarize quantitative data from selected preclinical and clinical studies.

Table 1: In Vitro Effects of UTI on Cytokine Production

| Cell Type | Stimulus | UTI Concentration | Effect on Cytokine | Reference |

| THP-1 Cells | BLP | 10, 100, 1000 U/ml | Dose-dependent decrease in TNF-α and IL-1β | [5] |

| Human Neutrophils | LPS (100 ng/ml) | 1-10,000 U/ml | Dose-dependent decrease in TNF-α and IL-6 | [1] |

| Uterine Cervical Fibroblasts | LPS | Not specified | Ch6S-UTI significantly suppressed IL-8 release |

Table 2: In Vivo and Clinical Effects of Ulinastatin

| Model/Patient Population | Condition | Ulinastatin Dosage | Key Finding | Reference |

| Severe Sepsis Patients | Severe Sepsis | 200,000 IU, IV, twice daily for 5 days | Reduced 28-day all-cause mortality (7.3% vs 20.3% in placebo) | [3] |

| Sepsis/Septic Shock Patients (Meta-analysis) | Sepsis | Various | Significantly decreased all-cause mortality (OR=0.48) and levels of IL-6 and TNF-α | [13] |

| Rats | Myocardial I/R Injury | Not specified | Significantly reduced infarct size | [7] |

| Rats | LPS-induced ALI | Not specified | Significantly lower TNF-α and higher IL-10 levels | [11] |

Experimental Protocols

This section provides an overview of common methodologies used to investigate the UTI signaling cascade.

In Vitro Cell Culture and Treatment

-

Objective: To assess the effect of UTI on inflammatory responses in cultured cells.

-

Cell Lines: Human monocytic THP-1 cells, human neutrophils isolated from fresh blood, or other relevant cell types (e.g., endothelial cells, fibroblasts).[1][5]

-

Protocol Outline:

-

Culture cells to an appropriate confluency in standard media.

-

Pre-incubate cells with varying concentrations of UTI (e.g., 10, 100, 1000, 10,000 U/ml) for a specified time (e.g., 1-2 hours).[1][5][14]

-

Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/ml to 1 µg/ml) or BLP for a defined period (e.g., 4-24 hours).[1][14]

-

Collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein extraction.

-

Figure 4: Experimental Workflow for In Vitro UTI Studies.

Cytokine Quantification by ELISA

-

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

-

Methodology:

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (collected supernatants or serum).

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance using a microplate reader and calculate concentrations based on the standard curve.[1][5]

-

Analysis of Signaling Protein Phosphorylation by Western Blot

-

Objective: To determine the activation state of key signaling proteins (e.g., p-p38, p-JNK, p-ERK, p-Akt, p-IκB) in cell lysates.

-

Methodology:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38) and the total form of the protein, as well as a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.[1][11]

-

Figure 5: Western Blot Workflow for Signaling Analysis.

Animal Models of Inflammation

-

Objective: To evaluate the therapeutic efficacy of UTI in vivo.

-

Common Models:

-

Protocol Outline:

-

Acclimate animals (e.g., C57BL/6J mice or Sprague-Dawley rats) to laboratory conditions.[5]

-

Induce the disease model (e.g., CLP, LPS injection, or arterial occlusion).

-

Administer UTI (e.g., via intravenous or intraperitoneal injection) either prophylactically or therapeutically at specified doses.

-

At predetermined time points, collect blood and tissue samples for analysis (e.g., serum cytokines by ELISA, tissue histology, protein expression by Western blot).

-

Monitor relevant physiological parameters and survival rates.[3]

-

Conclusion

This compound is a multifunctional protein that exerts potent anti-inflammatory and cytoprotective effects by intricately modulating key signaling pathways. Its ability to simultaneously suppress pro-inflammatory NF-κB and MAPK (p38/JNK) signaling while promoting pro-survival PI3K/Akt and ERK signaling places it as a promising therapeutic agent for a variety of inflammatory and ischemic conditions. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers aiming to further elucidate UTI's mechanisms of action and explore its therapeutic potential. Continued investigation into its upstream receptor interactions and the full scope of its downstream effects will be crucial for optimizing its clinical application.

References

- 1. This compound attenuates lipopolysaccharide-induced neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ulinastatin: A Potential Alternative to Glucocorticoid in the Treatment of Severe Decompression Sickness [frontiersin.org]

- 3. Intravenous administration of ulinastatin (human this compound) in severe sepsis: a multicenter randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bikunin (this compound): structure, biological relevance, and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: anti-inflammatory effects in septic mice and molecular insights in bacterial lipoprotein-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. karger.com [karger.com]

- 8. Literature review: nuclear factor kappa B (NF-κB) regulation in human cancers mediated by ubiquitin-specific proteases (USPs) - Shen - Annals of Translational Medicine [atm.amegroups.org]

- 9. This compound Ameliorates Seawater Immersion-Induced Intestinal Mucosa Injury via Antioxidation, Modulation of NF-κB Activity, and Its Related Cytokines in Rats with Open Abdominal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound attenuates hepatic ischemia-reperfusion injury by reducing nuclear factor-kappa B activation [pubmed.ncbi.nlm.nih.gov]

- 11. This compound attenuates lipopolysaccharide-induced acute lung injury by blocking the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary trypsin inhibitors afford cardioprotective effects through activation of PI3K-Akt and ERK signal transduction and inhibition of p38 MAPK and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improvement of Sepsis Prognosis by Ulinastatin: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Urinary Trypsin Inhibitor in Animal Models of Ischemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application and mechanisms of Urinary Trypsin Inhibitor (UTI), also known as Ulinastatin, in preclinical animal models of ischemia-reperfusion injury (IRI). This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development in this area.

Introduction

Ischemia-reperfusion injury (IRI) is a complex pathological process that occurs when blood flow is restored to tissue after a period of ischemia.[1] While reperfusion is essential for salvaging ischemic tissue, it paradoxically triggers a cascade of detrimental events, including inflammation, oxidative stress, and apoptosis, leading to further tissue damage.[1][2] IRI is a significant cause of morbidity and mortality in various clinical settings, such as organ transplantation, stroke, and myocardial infarction.[3][4]

This compound (UTI) is a serine protease inhibitor isolated from human urine.[5] It possesses potent anti-inflammatory, antioxidant, and cytoprotective properties.[6][7] Consequently, UTI has been extensively investigated as a potential therapeutic agent to mitigate IRI in various organs, including the brain, kidneys, liver, and heart.[5] This guide synthesizes the findings from numerous preclinical studies to provide a comprehensive resource for researchers in the field.

UTI in Renal Ischemia-Reperfusion Injury

UTI has demonstrated significant protective effects in animal models of renal IRI, primarily by reducing inflammation, apoptosis, and oxidative stress, thereby preserving kidney function.[8][9]

Data Summary: Renal IRI Models

| Animal Model | UTI Dosage & Administration Route | Ischemia/Reperfusion Time | Key Biochemical Markers (Change vs. Control) | Histological Outcomes | Reference |

| Sprague-Dawley Rat | 12,500 U (IV) 30 min prior to ischemia and at reperfusion | 45 min / up to 24 h | BUN & Creatinine: Significantly reduced increase | Reduced histologic evidence of renal damage | [8][10] |

| Sprague-Dawley Rat | 150,000 U/kg (IV) 30 min pre-ischemia | Bilateral renal artery occlusion / 48 h reperfusion | Serum Creatinine & BUN: Significantly lower | Less injury evident on histology | [9][11] |

| Wistar Rat | 50,000 U/kg & 150,000 U/kg (IV) 30 min pre-ischemia | 30 min / 60 min | Renal pO2: Completely restored to pre-ischemic values | Not specified | [12] |

Experimental Protocol: Rat Bilateral Renal IRI Model

This protocol is a synthesized representation based on common methodologies.[13][14][15][16]

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-330g) are used.[5][8] Animals are anesthetized, typically with isoflurane or pentobarbital sodium. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the abdominal cavity.[16]

-

The intestines are gently moved and covered with saline-soaked gauze to expose the renal pedicles.

-

Both renal pedicles (artery and vein) are carefully isolated from surrounding tissue.

-

Microvascular clamps are applied to both renal pedicles to induce ischemia. Successful occlusion is confirmed by a change in kidney color to a pale shade. Ischemia is typically maintained for 45 minutes.[8][15]

-

-

UTI Administration: Ulinastatin is dissolved in normal saline and administered intravenously (e.g., via the tail vein) at the specified dose (e.g., 150,000 U/kg) 30 minutes prior to the induction of ischemia.[9]

-

Reperfusion: After the ischemic period, the microvascular clamps are removed. Successful reperfusion is confirmed by the return of the kidneys' normal color.

-

Closure and Recovery: The abdominal wall and skin are closed in layers. The animal is allowed to recover from anesthesia.

-

Sample Collection and Analysis: At a predetermined time point post-reperfusion (e.g., 24 or 48 hours), the animal is re-anesthetized.

-

Blood samples are collected via cardiac puncture to measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Kidney tissues are harvested. One kidney may be fixed in 10% formalin for histological analysis (H&E staining) to assess tubular necrosis, cast formation, and inflammatory cell infiltration. The other kidney can be snap-frozen for biochemical assays (e.g., myeloperoxidase activity, cytokine levels via ELISA) or molecular analysis (e.g., Western blot for apoptotic markers).[15]

-

Signaling Pathway in Renal IRI

UTI is known to inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation and pyroptosis in renal IRI.[17] It may also up-regulate the anti-apoptotic protein Bcl-2.[8][10]

UTI in Hepatic Ischemia-Reperfusion Injury

In liver IRI models, UTI mitigates injury by suppressing inflammatory responses, reducing neutrophil accumulation, and stabilizing cell membranes.[6][18]

Data Summary: Hepatic IRI Models

| Animal Model | UTI Dosage & Administration Route | Ischemia/Reperfusion Time | Key Biochemical Markers (Change vs. Control) | Key Mechanisms | Reference |

| Mouse | Not specified, given 5 min pre-ischemia | Not specified / up to 24 h | ALT & AST: Significantly lower | Reduced NF-κB activation, decreased MPO activity | [19] |

| Rat | 50,000 U/kg (IV) 5 min pre-ischemia | 30 min / up to 24 h | Serum CINC: Blunted increase | Reduced CINC production, decreased neutrophil accumulation | [18] |

| Rat | Not specified | Not specified | Serum Transaminases: Suppressed elevation | Membrane stabilization, suppressed PMN superoxide production | [6] |

Experimental Protocol: Rat Partial Hepatic IRI Model

This protocol is synthesized from established methods.[18][19]

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are used. Anesthesia and temperature maintenance are performed as described for the renal model.

-

Surgical Procedure:

-

A midline laparotomy is performed.

-

The portal triad (hepatic artery, portal vein, and bile duct) to the median and left lateral lobes of the liver is isolated.

-

An atraumatic microvascular clamp is applied to the portal triad, inducing ischemia in approximately 70% of the liver. This partial ischemia model avoids intestinal congestion. Ischemia is typically maintained for 30-60 minutes.

-

-

UTI Administration: UTI (e.g., 50,000 U/kg) is administered intravenously 5 minutes before vascular clamping.[18]

-

Reperfusion and Closure: The clamp is removed to allow reperfusion. The abdomen is then closed.

-

Sample Collection and Analysis: At various time points after reperfusion (e.g., 1, 3, 6, 24 hours):

-

Blood samples are collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of hepatocellular injury.

-

Liver tissue from the ischemic lobes is harvested. Portions are fixed for histology (H&E staining), while other portions are frozen for analysis of myeloperoxidase (MPO) activity (an index of neutrophil infiltration) and cytokine mRNA expression (e.g., TNF-α, CINC) via RT-PCR.[19]

-

Signaling Pathway in Hepatic IRI

A key mechanism of UTI in hepatic IRI is the inhibition of the NF-κB signaling pathway.[19] This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and adhesion molecules that mediate neutrophil recruitment and activation. UTI also inhibits the release of High Mobility Group Box 1 (HMGB1), an important damage-associated molecular pattern (DAMP) that triggers inflammation.[20]

UTI in Cerebral Ischemia-Reperfusion Injury

UTI confers neuroprotection in models of stroke by reducing inflammation, oxidative stress, apoptosis, and cerebral edema.[1][3][7]

Data Summary: Cerebral IRI Models

| Animal Model | UTI Dosage & Administration Route | Ischemia/Reperfusion Time | Key Outcomes (Change vs. Control) | Key Mechanisms | Reference |

| Wistar Rat | 100,000 & 300,000 U/kg (IV) 10 min pre-ischemia | 2 h / 96 h | Infarct Volume: Reduced; Neutrophil Infiltration: Decreased | Anti-inflammatory activity | [5] |

| Sprague-Dawley Rat | 300,000 U/kg (IV) 15 min post-surgery | Not specified | Apoptosis: Reduced; Inflammatory Cytokines (IL-6, IL-1β): Suppressed; Oxidative Stress (↑SOD, ↓MDA): Ameliorated | Activation of Nrf-2/HO-1 pathway | [3] |

Experimental Protocol: Rat Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is the most common method for inducing focal cerebral ischemia.[2][3]

-

Animal Preparation: Male rats (Wistar or Sprague-Dawley, 250-330g) are anesthetized.[5][21] Body temperature is strictly maintained.

-

Surgical Procedure:

-

A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3]

-

The ECA is ligated and transected.

-

A nylon monofilament suture with a rounded tip is inserted into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.[21]

-

The suture is left in place for the ischemic period (e.g., 2 hours).[5]

-

-

UTI Administration: UTI (e.g., 300,000 U/kg) is administered intravenously either before ischemia or shortly after reperfusion.[3][5]

-

Reperfusion: The filament is withdrawn to allow blood flow to resume.

-

Post-operative Care and Assessment:

-

The neck incision is closed, and the animal is allowed to recover.

-

Neurological Deficit Scoring: At 24 or 96 hours post-reperfusion, neurological function is assessed using a standardized scoring system.

-

Infarct Volume Measurement: Animals are euthanized, and brains are removed. The brain is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.[1]

-

Molecular Analysis: Brain tissue can be used for TUNEL staining (to assess apoptosis), immunohistochemistry (for inflammatory markers), or ELISA (for cytokine levels).[3]

-

Signaling Pathway in Cerebral IRI

UTI protects against cerebral IRI by activating the Nrf-2/HO-1 pathway, a critical regulator of the antioxidant response.[3] It also inhibits inflammatory pathways mediated by JAK2/STAT3.[22]

UTI in Myocardial Ischemia-Reperfusion Injury

UTI demonstrates cardioprotective effects by reducing infarct size, preserving cardiac function, and inhibiting inflammation and apoptosis in the myocardium.[23][24]

Data Summary: Myocardial IRI Models

| Animal Model | UTI Dosage & Administration Route | Ischemia/Reperfusion Time | Key Outcomes (Change vs. Control) | Key Mechanisms | Reference |

| Sprague-Dawley Rat | Not specified | Not specified | ↓MDA, ↑SOD, ↓IL-6, ↓TNF-α, ↓Caspase-3: Significantly improved | Upregulation of ERK signaling pathway | [23] |

| Rat | Not specified | Not specified | ↓Infarct Area, ↓AST, ↓cTnI, ↓CK-MB: Significantly reduced | Inhibition of Rho/ROCK signaling pathway | [24][25] |

| Sprague-Dawley Rat | Not specified | Not specified | Improved cardiac function (LVSP, LVEDP): Significantly higher | Inhibition of JNK and p38 MAPK pathways | [26] |

Experimental Protocol: Rat Myocardial IRI Model

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, intubated, and mechanically ventilated.

-

Surgical Procedure:

-

A left thoracotomy is performed to expose the heart.

-

The pericardium is opened, and the left anterior descending (LAD) coronary artery is identified.

-

A suture is passed around the LAD, and the ends are threaded through a small tube to create a snare.

-

The snare is tightened to occlude the LAD, inducing myocardial ischemia, which is confirmed by regional cyanosis and ECG changes. Ischemia is typically maintained for 30 minutes.

-

-

UTI Administration: UTI is administered intravenously at a specified dose and time relative to ischemia/reperfusion.

-

Reperfusion: The snare is released to allow reperfusion of the coronary artery.

-

Post-operative Assessment: After a reperfusion period (e.g., 2-24 hours):

-

Cardiac Function: Hemodynamic parameters (e.g., LVSP, LVEDP) can be measured using a catheter inserted into the left ventricle.

-

Infarct Size Measurement: The heart is excised, and the LAD is re-occluded. Evans blue dye is injected retrogradely to delineate the non-ischemic area (blue). The heart is then sliced and incubated in TTC to differentiate the viable (red) from the infarcted (white/pale) tissue within the ischemic area (Area at Risk).

-

Biochemical Analysis: Blood samples are collected to measure cardiac enzymes like creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).[24]

-

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the efficacy of UTI in an animal model of IRI.

Conclusion

The evidence from numerous animal models strongly supports the protective effects of this compound against ischemia-reperfusion injury across multiple organ systems. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, makes it a compelling therapeutic candidate. The data and protocols summarized in this guide demonstrate that UTI consistently ameliorates biochemical and histological markers of IRI. Key mechanistic insights point to its ability to modulate critical signaling pathways such as NF-κB, Nrf-2/HO-1, and various MAPKs. This technical guide serves as a foundational resource for designing and interpreting preclinical studies aimed at further elucidating the therapeutic potential of UTI and facilitating its translation to clinical applications for IRI.

References

- 1. Ulinastatin attenuates cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cerebral Ischemia-Reperfusion Is Associated With Upregulation of Cofilin-1 in the Motor Cortex [frontiersin.org]

- 3. Ulinastatin alleviates cerebral ischemia-reperfusion injury in rats by activating the Nrf-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Ulinastatin on Myocardial Ischemia-Reperfusion Injury, Cardiac Function, and Serum TNF-α and IL-10 Levels in Patients Undergoing Cardiac Valve Replacement under Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of this compound against focal cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of ulinastatin against liver injury caused by ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effects and Mechanisms of Action of Ulinastatin against Cerebral Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of ulinastatin on renal ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ulinastatin ameliorates acute ischemic renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound ameliorates renal tissue oxygenation after ischemic reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bilateral and Unilateral Renal Ischemia-Reperfusion Injury Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iv.iiarjournals.org [iv.iiarjournals.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ulinastatin attenuates renal ischemia-reperfusion injury by inhibiting NLRP3 inflammasome-triggered pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound reduces C-X-C chemokine production in rat liver ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound attenuates hepatic ischemia-reperfusion injury by reducing nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ulinastatin preconditioning attenuates inflammatory reaction of hepatic ischemia reperfusion injury in rats via high mobility group box 1(HMGB1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ovid.com [ovid.com]

- 22. Ulinastatin affects focal cerebral ischemia-reperfusion injury via SOCS1-mediated JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of ulinastatin on myocardial ischemia reperfusion injury through ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ulinastatin protects against myocardial ischemia/reperfusion injury in rats via Rho/ROCK signaling pathway | Cellular and Molecular Biology [cellmolbiol.org]

- 25. researchgate.net [researchgate.net]

- 26. Effect of ulinastatin on myocardial ischemia-reperfusion injury through JNK and P38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ulinastatin in Modulating NF-κB Signaling: A Technical Guide

Executive Summary: Ulinastatin, a serine protease inhibitor purified from human urine, has demonstrated significant anti-inflammatory, immunoregulatory, and organ-protective properties in various clinical and preclinical settings.[1] Its therapeutic effects are largely attributed to its ability to modulate key inflammatory pathways, with the Nuclear Factor-kappa B (NF-κB) signaling cascade being a primary target. This technical guide provides an in-depth exploration of the molecular mechanisms by which ulinastatin interferes with NF-κB activation, details the downstream consequences of this modulation, presents quantitative data on its efficacy, and outlines key experimental protocols for investigating its activity. This document is intended for researchers, scientists, and drug development professionals engaged in inflammation and immunology research.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors are critical regulators of the innate and adaptive immune systems.[2] In an unstimulated state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκB), with IκBα being the most prominent.[2][3] Upon stimulation by various pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), a cascade of events is initiated. This typically involves the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, unmasking the nuclear localization signal on the NF-κB dimer. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[2][3][4]

Ulinastatin's Mechanism of Action on NF-κB Signaling

Ulinastatin exerts its anti-inflammatory effects by intervening at multiple points within the NF-κB signaling cascade, from upstream receptor activation to the core pathway components.

Inhibition of Upstream Signaling Pathways

Several studies have demonstrated that ulinastatin can suppress upstream signaling molecules that are essential for NF-κB activation.

-

Toll-Like Receptor 4 (TLR4) Pathway: In models of sepsis and acute lung injury, ulinastatin has been shown to significantly attenuate the expression of TLR4, the primary receptor for LPS.[5][6] By downregulating TLR4, ulinastatin effectively dampens the initial trigger for the inflammatory cascade. This action extends to the downstream adaptor protein MyD88, further inhibiting the TLR4/MyD88/NF-κB signaling axis.[7][8]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Ulinastatin can decrease the phosphorylation of key MAPK proteins, including p38-MAPK and c-Jun N-terminal kinase (JNK).[2][9][10] These MAPK pathways can act in parallel or upstream of the IKK complex to promote NF-κB activation. Specifically, ulinastatin has been found to inhibit the phosphorylation of JNK at Thr183, which functions upstream of IκBα degradation.[2] By inhibiting these pathways, ulinastatin reduces a significant layer of signaling that converges on NF-κB.[11][12]

Direct Modulation of the Core NF-κB Pathway

Beyond its effects on upstream kinases, ulinastatin directly interferes with the central components of the NF-κB activation process.

-

Prevention of IκBα Degradation: A key mechanism of ulinastatin is its ability to prevent the degradation of the IκBα inhibitory protein.[2] By stabilizing IκBα, ulinastatin ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing its action as a nuclear transcription factor.[3]

-

Inhibition of NF-κB Nuclear Translocation: As a direct consequence of stabilizing the NF-κB/IκBα complex, ulinastatin significantly inhibits the translocation of the p65 subunit of NF-κB from the cytoplasm into the nucleus upon inflammatory stimulation.[2][3] This has been visually confirmed through immunofluorescence studies.[2]

Downstream Effects and Quantitative Data

The inhibition of NF-κB signaling by ulinastatin leads to a significant reduction in the production of numerous pro-inflammatory mediators. This effect has been quantified in various studies, particularly in the context of sepsis and acute pancreatitis.

| Parameter | Finding | Context | Reference |

| Mortality | Significant reduction in all-cause mortality in sepsis patients (OR: 0.30-0.48). | Meta-analysis of RCTs in sepsis. | [7][13] |

| TNF-α Levels | Significantly lower serum levels in patients treated with ulinastatin. Pooled mean difference of -15.75 pg/mL in pancreatitis and -53.05 in sepsis. | Meta-analysis in severe acute pancreatitis and sepsis. | [1][13] |

| IL-6 Levels | Markedly decreased serum levels in ulinastatin-treated groups. Pooled standardized mean difference of -2.679 in sepsis. | Meta-analysis in sepsis. | [14] |

| IL-1β Levels | Significantly reduced serum levels. | Studies in sepsis and animal models. | [8][9][15] |

| C-Reactive Protein (CRP) | Significant reduction in CRP levels with a pooled mean difference of -7.77 mg/L. | Meta-analysis in severe acute pancreatitis. | [1] |

| Procalcitonin (PCT) | Significant reduction in PCT levels in sepsis patients. | Meta-analysis in sepsis. | [7] |

Table 1: Summary of Quantitative Data on the Effects of Ulinastatin.

Key Experimental Protocols

Investigating the modulatory effects of ulinastatin on the NF-κB pathway involves a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Experimental Workflow: In Vitro Analysis

A typical workflow to assess the impact of ulinastatin on LPS-induced NF-κB activation in a macrophage cell line (e.g., RAW 264.7) is outlined below.

References

- 1. Ulinastatin for the treatment of severe acute pancreatitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ulinastatin attenuates LPS-induced inflammation in mouse macrophage RAW264.7 cells by inhibiting the JNK/NF-κB signaling pathway and activating the PI3K/Akt/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ulinastatin Ameliorates IL-1β-Induced Cell Dysfunction in Human Nucleus Pulposus Cells via Nrf2/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ulinastatin Protects Against LPS-Induced Acute Lung Injury By Attenuating TLR4/NF-κB Pathway Activation and Reducing Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ulinastatin downregulates TLR4 and NF-kB expression and protects mouse brains against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Immunomodulatory effects of ulinastatin combined with continuous blood purification in sepsis: a systematic review and meta-analysis [frontiersin.org]

- 8. The role of TLR4/MyD88/NF-κB in the protective effect of ulinastatin on the intestinal mucosal barrier in mice with sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intravenous administration of ulinastatin (human urinary trypsin inhibitor) in severe sepsis: a multicenter randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Ulinastatin ameliorates LPS‑induced pulmonary inflammation and injury by blocking the MAPK/NF‑κB signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ulinastatin alleviates early brain injury after intracerebral hemorrhage by inhibiting necroptosis and neuroinflammation via MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improvement of Sepsis Prognosis by Ulinastatin: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. Ulinastatin inhibits the inflammation of LPS-induced acute lung injury in mice via regulation of AMPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Bikunin: An Endogenous Modulator of the Inflammatory Cascade

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bikunin, a member of the inter-alpha-trypsin inhibitor (IαI) family, is an endogenous protease inhibitor with increasingly recognized potent anti-inflammatory properties.[1][2] This glycoprotein plays a crucial role in mitigating inflammatory responses, primarily by suppressing the production of key pro-inflammatory cytokines.[1][2][3] Extensive research has demonstrated bikunin's ability to interfere with critical signaling pathways activated by inflammatory stimuli such as lipopolysaccharide (LPS), a major component of Gram-negative bacteria.[1][4][5] This document provides a comprehensive overview of the molecular mechanisms underlying bikunin's anti-inflammatory effects, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling cascades. The evidence presented herein underscores bikunin's potential as a therapeutic agent for a range of inflammatory conditions, including sepsis and acute lung injury.[1][3]

Molecular Profile and Mechanism of Action

Bikunin is a Kunitz-type serine protease inhibitor found in plasma and urine.[6][7] Its anti-inflammatory functions extend beyond protease inhibition, directly impacting cellular signaling pathways that orchestrate the inflammatory response.[2] The primary mechanism of bikunin's anti-inflammatory action involves the downregulation of pro-inflammatory cytokine synthesis in immune cells like macrophages and neutrophils.[4][5][8]

Inhibition of Pro-Inflammatory Cytokine Production

Bikunin has been shown to significantly inhibit the production and secretion of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][3] This inhibitory effect is dose-dependent and has been observed in various in vitro and in vivo models of inflammation.[1][4]

Modulation of Intracellular Signaling Pathways

The suppressive effect of bikunin on cytokine production is a consequence of its ability to interfere with upstream signaling cascades. Specifically, bikunin has been demonstrated to inhibit the phosphorylation, and thus activation, of several key signaling molecules:

-

Mitogen-Activated Protein Kinases (MAPKs): Bikunin effectively suppresses the activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways in response to LPS stimulation.[1][3][5]

-

Nuclear Factor-kappaB (NF-κB): Bikunin inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB-α. This, in turn, blocks the nuclear translocation of the active NF-κB complex, a critical step for the transcription of many pro-inflammatory genes.[4]

By targeting these central signaling hubs, bikunin effectively dampens the cellular response to inflammatory triggers.

Quantitative Data on Bikunin's Anti-Inflammatory Efficacy

The following tables summarize the quantitative findings from key studies investigating the anti-inflammatory effects of bikunin.

Table 1: Dose-Dependent Inhibition of TNF-α Production by Bikunin in LPS-Stimulated Macrophages

| Bikunin Concentration (µM) | Inhibition of TNF-α Production (%) | Reference |

| 5.0 | 60 | [1][3] |

Table 2: Dose-Dependent Inhibition of Pro-Inflammatory Cytokine Secretion by Bikunin in LPS-Stimulated Neutrophils

| Bikunin Concentration (µM) | Inhibition of Cytokine Production (%) | Reference |

| 0.2 | Initial Inhibitory Effect | [4] |

| 5.0 | 65 | [4] |

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by bikunin and a typical experimental workflow for studying its anti-inflammatory effects.

Caption: Bikunin's Inhibition of LPS-Induced Inflammatory Signaling Pathways.

Caption: General Experimental Workflow for Studying Bikunin's Anti-inflammatory Effects.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for investigating the anti-inflammatory effects of bikunin.

Cell Culture and Treatment

-

Cell Lines: Human peripheral mononuclear cells (HPMC) or murine macrophage cell lines (e.g., RAW 264.7) are commonly used.[3] Neutrophils can be isolated from mouse models.[4]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Bikunin Pre-treatment: Cells are pre-treated with varying concentrations of purified bikunin (e.g., 0.2 µM to 5.0 µM) for a specified duration (e.g., 1 hour) before stimulation.[3][4]

-

LPS Stimulation: Following pre-treatment, cells are stimulated with an inflammatory inducer, typically lipopolysaccharide (LPS) from E. coli, at a concentration known to elicit a robust inflammatory response (e.g., 10 ng/mL).[3]

Measurement of Cytokine Production

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

After the desired incubation period (e.g., 6 or 24 hours), the cell culture supernatant is collected.[3]

-

The concentrations of secreted cytokines (TNF-α, IL-1β, IL-6) in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Optical density is measured using a microplate reader, and cytokine concentrations are determined from a standard curve.

-

Analysis of Intracellular Signaling Pathways

-

Western Blotting:

-

After a shorter incubation period following LPS stimulation (e.g., 15-60 minutes), cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK1/2, total-ERK1/2, phospho-IκB-α).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

-

In Vivo Evidence of Anti-Inflammatory Activity

The anti-inflammatory effects of bikunin observed in vitro have been corroborated by in vivo studies. In mouse models of endotoxemia, administration of bikunin has been shown to:

These findings highlight the physiological relevance of bikunin's anti-inflammatory properties and its potential as a therapeutic agent in systemic inflammatory conditions.

Conclusion and Future Directions

Bikunin has emerged as a significant endogenous anti-inflammatory molecule with a well-defined mechanism of action. Its ability to potently suppress the production of key pro-inflammatory cytokines by targeting multiple intracellular signaling pathways makes it an attractive candidate for therapeutic development. The quantitative data and experimental evidence presented in this guide provide a solid foundation for further research into the clinical applications of bikunin and its derivatives in the treatment of inflammatory diseases. Future investigations should focus on optimizing delivery methods, evaluating its efficacy in a broader range of inflammatory and autoimmune disease models, and further elucidating the full spectrum of its immunomodulatory activities. The existing clinical use of bikunin for conditions like pancreatitis and septic shock in some regions already underscores its therapeutic potential.[6]

References

- 1. Bikunin inhibits lipopolysaccharide-induced tumor necrosis factor alpha induction in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous anti-inflammatory substances, inter-alpha-inhibitor and bikunin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bikunin Inhibits Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Induction in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bikunin suppresses expression of pro-inflammatory cytokines induced by lipopolysaccharide in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bikunin suppresses lipopolysaccharide-induced lethality through down-regulation of tumor necrosis factor- alpha and interleukin-1 beta in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bikunin (urinary trypsin inhibitor): structure, biological relevance, and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bikunin: A Promising Prognostic Biomarker for Acute-on-Chronic Liver Failure in Patients with Viral Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Modulatory Effects of Urinary Trypsin Inhibitor on the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Urinary Trypsin Inhibitor (UTI), also known as Ulinastatin, is a multivalent Kunitz-type serine protease inhibitor with well-documented anti-inflammatory properties.[1][2][3] Its therapeutic applications in acute inflammatory conditions such as pancreatitis, sepsis, and shock are increasingly attributed to its ability to modulate key intracellular signaling cascades.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which UTI exerts its effects on the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling network involved in cellular responses to a wide array of stimuli, including stress and inflammatory cytokines.[6][7] We present quantitative data on its modulatory effects, detailed experimental protocols for studying this interaction, and visual diagrams of the signaling pathways and experimental workflows.

Introduction to this compound and the MAPK Pathway

This compound (Ulinastatin)

This compound is an acidic glycoprotein purified from human urine, composed of 143 amino acids with a molecular weight of approximately 25-26 kDa.[2] While initially identified as an inhibitor of trypsin and other serine proteases like neutrophil elastase, its functions extend beyond protease inhibition.[2][3] UTI is now recognized as a significant regulator of the inflammatory response, capable of suppressing the production and release of pro-inflammatory mediators.[3][8] It is used clinically in several countries for treating conditions characterized by excessive inflammation.[3][9]

The MAPK Signaling Pathway

The MAPK pathway is a highly conserved, three-tiered kinase cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[6][10] In mammals, there are three major, well-characterized MAPK subfamilies:

-

Extracellular signal-Regulated Kinases (ERK1/2): Primarily activated by growth factors and mitogens, this pathway is crucial for cell proliferation and survival.[6][7]

-

c-Jun N-terminal Kinases (JNK): Activated by cellular stress signals like inflammatory cytokines, UV irradiation, and heat shock, the JNK pathway is critically involved in apoptosis and inflammation.[6][10]

-

p38 MAPKs: Similar to JNKs, p38 kinases are activated by inflammatory cytokines and environmental stress, playing a central role in inflammation and apoptosis.[6][7]

Dysregulation of these pathways is implicated in numerous diseases, including cancer and chronic inflammatory disorders, making them key targets for therapeutic intervention.[7]

Mechanism of Action: UTI's Effect on MAPK Signaling

UTI's anti-inflammatory effects are significantly mediated through its modulation of the MAPK signaling cascade, primarily by inhibiting the activation of the stress-activated p38 and JNK pathways. The effect on the ERK pathway appears to be more context-dependent, with some studies reporting inhibition and others activation.

Inhibition of p38 and JNK Pathways

Multiple studies demonstrate that UTI effectively suppresses the phosphorylation and activation of p38 and JNK in various models of inflammation and injury.

-

In models of sepsis and acute lung injury (ALI) induced by lipopolysaccharide (LPS), UTI treatment significantly reduces the phosphorylation of p38 MAPK.[11][12][13] This inhibition is linked to a downstream decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11][12]

-

Similarly, in studies of LPS-induced neutrophil activation, UTI was found to decrease the phosphorylation of JNK, while having no detectable effect on p38 or ERK1/2 in that specific model.[1]

-